N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide
Description
Background and Significance of Nicotinamide Derivatives
Nicotinamide derivatives constitute a vital class of organic compounds that have garnered significant attention in biochemical research due to their fundamental roles in cellular metabolism and therapeutic potential. Nicotinamide, also known as niacinamide or nicotinic acid amide, represents the water-soluble, active form of vitamin B3 and serves as an essential component for maintaining optimal cellular function. The significance of these compounds extends beyond basic nutritional requirements, as they participate directly in energy metabolism processes and serve as precursors for critical coenzymes such as nicotinamide adenine dinucleotide. Modern research has established that nicotinamide derivatives play pivotal roles in various physiological processes within mammalian cells, including energy metabolism, redox homeostasis, and genetic regulation.
The therapeutic potential of nicotinamide derivatives has been extensively documented across multiple research domains. Studies have demonstrated that these compounds possess anti-inflammatory properties, antimicrobial activity, and significant potential in treating various pathological conditions. Recent investigations have revealed that nicotinamide derivatives can effectively protect cellular structures from oxidative damage, with specific derivatives showing remarkable protective effects on the blood-brain barrier against oxidative stress-induced dysfunction. The levels of nicotinamides naturally decline with age and are associated with various pathologies, including conditions linked with blood-brain barrier disorders, which has intensified research efforts to develop synthetic derivatives with enhanced bioactivity.
The development of synthetic nicotinamide derivatives has emerged as an important strategy for addressing age-related cellular dysfunction and metabolic disorders. Research has shown that different nicotinamide derivatives can serve as potential exogenous substitutes for biological processes that become compromised with aging or disease. These synthetic compounds often exhibit non-toxic profiles while demonstrating significant protective effects against cellular damage induced by oxidative stress. The investigation of bioactive synthetic nicotinamide derivatives represents a promising approach for developing novel therapeutic interventions targeting oxidative stress-mediated diseases and neurodegeneration.
Chemical Classification and Nomenclature
N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide belongs to the heterocyclic aromatic compounds class, specifically categorized as a nicotinamide derivative with complex substituent groups. The compound's systematic nomenclature reflects its sophisticated molecular architecture, which incorporates multiple functional moieties that contribute to its unique chemical and biological properties. According to chemical classification systems, nicotinamide derivatives are categorized as heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group. This fundamental structural framework provides the basis for the compound's classification within the broader category of pyridinecarboxamides.
The molecular formula C₁₈H₂₃N₃O₃ indicates the presence of three nitrogen atoms, three oxygen atoms, and a substantial carbon framework that supports the compound's complex structure. The International Union of Pure and Applied Chemistry nomenclature system provides a systematic approach to naming this compound, reflecting the specific positions and nature of the substituent groups attached to the core nicotinamide structure. The pyrrole moiety, known for its biological significance particularly in medicinal chemistry, represents a five-membered aromatic heterocycle that contributes nitrogen to the overall molecular structure.
The tert-butoxyethoxy substituent represents a significant structural feature that may influence the compound's pharmacological properties and biological activity. This bulky ether group is strategically positioned on the nicotinamide core and may affect the compound's solubility, membrane permeability, and interaction with biological targets. The structural complexity of this derivative places it within a specialized category of synthetic organic compounds designed for specific biological applications, particularly in the modulation of cellular metabolic pathways.
| Chemical Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃ | Indicates complex multi-heteroatom structure |
| Classification | Nicotinamide derivative | Categorizes biological activity potential |
| Core Structure | Pyridine-3-carboxamide | Defines fundamental pharmacophore |
| Substituents | Pyrrole, tert-butoxyethoxy | Enhance specificity and activity |
Historical Context of Pyrrole-Containing Nicotinamide Compounds
The development of pyrrole-containing nicotinamide compounds represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. Pyrroles constitute an important class of five-membered aromatic heterocyclic scaffolds that have been found in numerous natural products and are predominantly used in pharmaceuticals. The historical significance of pyrrole compounds in biological systems has been well-established, with these structures appearing in essential biomolecules such as heme, chlorophyll, vitamin B12, porphyrins, chlorins, and bacteriochlorins. This natural prevalence of pyrrole structures has provided the foundation for developing synthetic pyrrole-containing compounds with enhanced biological activities.
Continuous efforts in organic chemistry have been made to design and synthesize various pyrrole derivatives using different synthetic procedures, with the Clauson-Kaas reaction representing one of the most well-known methods for synthesizing numerous N-substituted pyrroles. The integration of pyrrole moieties into nicotinamide structures represents a rational drug design approach that combines the metabolic importance of nicotinamide with the biological activity profile of pyrrole compounds. Research has demonstrated that pyrrole derivatives exhibit broad spectrum biological activities, including anticancer, antiviral, antibacterial, antimalarial, anti-inflammatory, antioxidant, antifungal, and antibiotic properties.
The historical development of pyrrole-containing nicotinamide compounds has been driven by the recognition that these hybrid structures can potentially offer enhanced therapeutic benefits compared to their individual components. Studies have shown that compounds such as N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide exhibit potent antiproliferative activities, demonstrating the successful integration of pyrrole and nicotinamide pharmacophores. The evolution of synthetic methodologies has enabled researchers to create increasingly sophisticated pyrrole-nicotinamide hybrid compounds with tailored properties for specific therapeutic applications.
Recent advances in green chemistry have influenced the synthesis of pyrrole-containing compounds, with researchers developing environmentally friendly protocols that utilize eco-friendly catalysts and reaction conditions. This historical progression from traditional synthetic methods to more sustainable approaches reflects the growing awareness of environmental concerns in pharmaceutical development. The synthesis of pyrrole-nicotinamide compounds has benefited from these advances, enabling the production of complex derivatives such as this compound using more efficient and environmentally conscious methodologies.
Significance in Biochemical Research
The significance of this compound in biochemical research stems from its potential to modulate critical cellular pathways, particularly those involving nicotinamide adenine dinucleotide biosynthesis and cellular energy metabolism. Current research has established that nicotinamide adenine dinucleotide plays a pivotal role in various physiological processes within mammalian cells, and compounds that can influence these pathways represent valuable tools for understanding cellular function and developing therapeutic interventions. The compound's unique structural features position it as a potentially important research tool for investigating the relationship between chemical structure and biological activity in the context of cellular metabolism.
Biochemical research has increasingly focused on understanding how synthetic nicotinamide derivatives can serve as modulators of cellular processes related to aging, oxidative stress, and metabolic dysfunction. Studies have demonstrated that nicotinamide supplementation can lead to significant elevation in intracellular nicotinamide adenine dinucleotide levels, with research showing that nicotinic acid supplementation resulted in a 1.3-fold elevation in these critical cellular components. The structural complexity of this compound suggests that it may offer enhanced specificity or potency compared to simpler nicotinamide derivatives.
The compound's potential applications in biochemical research extend to investigations of mitochondrial function and cellular protection mechanisms. Research has shown that nicotinamide derivatives can up-regulate mitochondrial superoxide dismutase and sirtuin 3, indicating beneficial impacts on mitochondrial function. Additionally, these compounds have demonstrated the ability to mitigate rotenone-induced mitochondrial reactive oxygen species accumulation, suggesting protective effects against oxidative cellular damage. The pyrrole moiety in the compound under investigation may contribute additional protective mechanisms or enhance the compound's ability to interact with specific cellular targets.
The significance of this compound in biochemical research is further enhanced by its potential applications in understanding blood-brain barrier function and neuroprotection. Recent studies have demonstrated that specific nicotinamide derivatives can provide protective effects on brain endothelial cells and maintain barrier integrity under oxidative stress conditions. The presence of the tert-butoxyethoxy group may influence the compound's ability to cross biological membranes or interact with specific transporters, making it a valuable tool for studying brain-specific metabolic processes and developing neuroprotective strategies.
| Research Application | Mechanism | Potential Impact |
|---|---|---|
| Cellular metabolism modulation | Nicotinamide adenine dinucleotide pathway enhancement | Understanding aging processes |
| Mitochondrial function studies | Superoxide dismutase and sirtuin 3 up-regulation | Oxidative stress research |
| Blood-brain barrier research | Endothelial cell protection | Neuroprotection development |
| Drug development | Structure-activity relationship studies | Therapeutic compound design |
Properties
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-18(2,3)24-13-12-23-16-7-6-15(14-20-16)17(22)19-8-11-21-9-4-5-10-21/h4-7,9-10,14H,8,11-13H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBBUBTXNWLPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NCCN2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide typically involves multiple steps. One common approach starts with the preparation of the pyrrole derivative, followed by the introduction of the nicotinamide moiety and the tert-butoxyethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nicotinamide derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing pyrrole moieties, such as N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. Studies have shown that modifications to the pyrrole structure can enhance their efficacy against resistant strains of pathogens .
Antitubercular Properties
The compound has been evaluated for its antitubercular activity. In a study focusing on the synthesis of related compounds, it was noted that certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, suggesting that this compound could be explored further for tuberculosis treatment .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Pyrrole derivatives have been linked to neuroprotection in models of neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress . This opens avenues for research into treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Materials Science Applications
Polymer Chemistry
this compound can be utilized in the synthesis of novel polymeric materials. Its functional groups allow for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. The tert-butoxy ethoxy group contributes to solubility in organic solvents, facilitating processing in polymer applications .
Nanocomposite Fabrication
In materials science, this compound can serve as a building block for nanocomposite materials. By integrating it into nanostructured systems, researchers aim to develop materials with improved electrical conductivity and thermal properties. Such applications are critical in electronics and energy storage devices .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Pyrrole derivatives are known to interact with various enzymes, affecting metabolic pathways. For instance, studies have shown that specific modifications can enhance the inhibitory effects on enzymes involved in cancer metabolism, presenting a potential therapeutic strategy against tumor growth .
Drug Delivery Systems
this compound's chemical structure allows it to be used in drug delivery systems. Its ability to form stable complexes with drug molecules can enhance bioavailability and targeted delivery, particularly for hydrophobic drugs. Research is ongoing to optimize these delivery systems for improved therapeutic outcomes .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may require further research to fully elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following compounds (derived from –4) share partial structural homology with the target molecule:
Detailed Analysis
Substituent Effects on Lipophilicity
- The target’s tert-butoxy ethoxy group increases logP compared to smaller alkoxy substituents (e.g., methoxy in compounds). This enhances membrane permeability but may reduce aqueous solubility.
- The pyrrol-1-yl ethyl group introduces aromaticity, contrasting with saturated pyrrolidin-1-yl groups in analogs. This difference may improve binding to aromatic residues in biological targets .
Metabolic Stability
- The tert-butoxy group likely confers resistance to enzymatic degradation compared to esters (e.g., ) or carbamates (), which are prone to hydrolysis .
Research Findings and Inferences
- Synthesis : Analogous to ’s Example 427, the target may be synthesized via coupling of tert-butyl-protected intermediates, followed by deprotection .
- Pharmacokinetics : Compared to ’s carboxylic acid derivatives, the target’s amide group may reduce renal clearance, prolonging half-life .
- Bioactivity : Pyrrole-containing analogs () show affinity for central nervous system targets; the target’s pyrrole ethyl group could similarly enhance CNS penetration .
Biological Activity
N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring, a nicotinamide moiety, and a tert-butoxy ethoxy group, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets.
While specific mechanisms for this compound are not extensively documented, related compounds in the literature suggest several pathways through which similar structures exert biological effects:
- Enzyme Inhibition : Many pyrrole derivatives act as enzyme inhibitors, affecting pathways such as those involved in cancer progression or inflammation.
- Receptor Modulation : Compounds with nicotinamide structures often interact with receptors involved in metabolic regulation.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which could mitigate oxidative stress in cells.
Biological Activity Overview
Research on related compounds indicates that this compound may exhibit various biological activities. Below are summarized findings from relevant studies:
Case Studies
- Anticancer Activity : A study investigating pyrrole derivatives found that modifications led to enhanced anticancer activity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.
- Neuroprotection : Research on similar compounds indicated protective effects against oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative disorders.
- Inflammation Reduction : A study highlighted the anti-inflammatory effects of pyrrole-based compounds in animal models, showing significant reductions in pro-inflammatory cytokines.
Q & A
Q. Q1: What synthetic strategies are effective for preparing N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide, and how are key intermediates validated?
Answer: The compound can be synthesized via multi-step reactions, often leveraging tert-butyl-protected intermediates. For example, tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate serves as a precursor, with subsequent coupling and deprotection steps . Critical intermediates are validated using:
Q. Q2: How should researchers address hygroscopic or acid-sensitive groups during synthesis?
Answer:
- Use inert atmospheres (N₂/Ar) for hygroscopic intermediates like tert-butoxyethyl groups.
- Acid-labile groups (e.g., tert-butyl) require mild deprotection (e.g., 4N HCl in ethyl acetate at 0–5°C) .
Structural Confirmation and Purity
Q. Q3: What spectroscopic methods are critical for confirming the structure of this compound?
Answer:
Q. Q4: How can impurities from incomplete coupling reactions be minimized?
Answer:
- Optimize reaction stoichiometry (e.g., 1.2 equivalents of nicotinamide derivatives).
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction efficiency .
Advanced Experimental Design
Q. Q5: How should researchers design experiments to resolve contradictions in biological activity data?
Answer:
- Comparative Assays : Benchmark against structurally similar compounds (e.g., pyrazolopyrimidines or PDE4 inhibitors) .
- Receptor Binding Studies : Use radioligand displacement assays to assess affinity (e.g., CB1/CB2 receptor Ki values) .
- Dose-Response Analysis : Evaluate EC₅₀ values across multiple concentrations to validate efficacy trends.
Example Data Comparison:
| Compound Structural Feature | Biological Activity | Ki (μM) |
|---|---|---|
| Trifluoroethoxy substituent | CB1 receptor affinity | 1.3 |
| Chlorophenyl group | HDL cholesterol elevation | +121.9% |
Q. Q6: What strategies mitigate variability in biological assay results for this compound?
Answer:
- Standardize assay conditions (e.g., cell line passage number, serum-free media).
- Include internal controls (e.g., reference agonists/antagonists) .
- Validate solubility using DMSO stocks with ≤0.1% final concentration to avoid solvent toxicity.
Mechanistic and Structure-Activity Relationship (SAR) Studies
Q. Q7: How does the tert-butoxyethoxy group influence the compound’s pharmacokinetic properties?
Answer:
Q. Q8: What SAR insights can guide the optimization of pyrrole-containing analogs?
Answer:
- Pyrrole Substitution : Electron-rich pyrroles (e.g., 1H-pyrrol-1-yl) enhance π-π stacking with aromatic receptor residues .
- Linker Flexibility : Ethyl spacers between pyrrole and nicotinamide balance conformational freedom and rigidity .
Data Interpretation and Contradictions
Q. Q9: How should conflicting data on receptor selectivity (e.g., CB1 vs. CB2) be analyzed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
